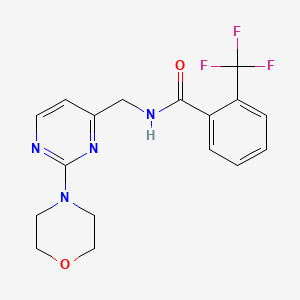

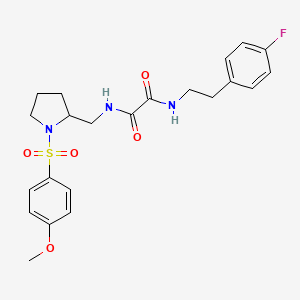

![molecular formula C18H13FN2O2S B2965653 3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine CAS No. 872695-36-8](/img/structure/B2965653.png)

3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine” is a complex organic molecule. It contains a benzodioxol group, a fluorophenyl group, a methylsulfanyl group, and a pyridazine ring. Each of these groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzodioxol group, a fluorophenyl group, a methylsulfanyl group, and a pyridazine ring would all contribute to its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. Similarly, the sulfur atom in the methylsulfanyl group might also contribute to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzodioxol group could contribute to its aromaticity, while the fluorophenyl group could influence its polarity .Applications De Recherche Scientifique

Synthesis and Characterization

- Novel Pyridazine Derivatives: A study by Asahina et al. (2008) on the synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives revealed that certain compounds exhibited significantly potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom was found to reduce intravenous single-dose acute toxicity and convulsion inductive ability, and eliminate phototoxicity (Asahina et al., 2008).

- Heterocyclic Compounds: Sallam et al. (2021) focused on the synthesis of pyridazine analogs, demonstrating their pharmaceutical significance. The study detailed the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and analyzed its structure through spectroscopic techniques and X-ray diffraction. This research highlights the importance of heterocyclic compounds like pyridazine in medicinal chemistry (Sallam et al., 2021).

Antimicrobial and Anticancer Activities

- Antimicrobial and Antitumor Agents: A study by Hafez et al. (2017) on thiophene and thieno[3,2-d] pyrimidine derivatives found that some compounds showed higher activity against various cancer cell lines and exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential antimicrobial and anticancer applications for pyridazine derivatives and similar compounds (Hafez et al., 2017).

Material Science Applications

- Corrosion Inhibition: Research by Chetouani et al. (2003) on the inhibition of iron corrosion by pyridazine compounds in hydrochloric acid solution found that certain derivatives act as cathodic inhibitors, suggesting potential applications in corrosion protection and material science (Chetouani et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVLCEPDNWZQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

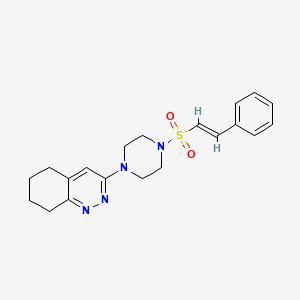

![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)

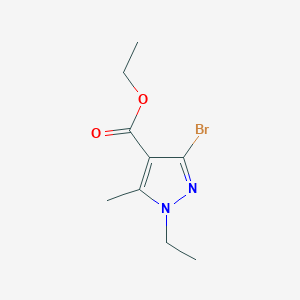

![ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2965583.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2965585.png)

![Methyl 2-[[4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2965587.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2965589.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)